molecular formula C12H13NO2 B15167703 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one CAS No. 478918-54-6

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one

Cat. No.: B15167703
CAS No.: 478918-54-6
M. Wt: 203.24 g/mol
InChI Key: OIGRYPMUJPBEJU-UHFFFAOYSA-N
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Description

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative of significant interest in modern organic synthesis. This compound serves as a versatile precursor and chiral auxiliary for the stereoselective construction of complex molecules. Its structure, featuring a reactive oxazolidin-2-one heterocycle and a phenylpropenyl substituent, makes it a valuable scaffold for developing pharmaceuticals and agrochemicals. Research Applications and Value The primary research value of this compound lies in its role as a chiral building block. Similar to other oxazolidinone auxiliaries, it can be used to control stereochemistry in key bond-forming reactions, such as aldol condensations and alkylations . The 2-oxazolidinone motif is a privileged structure in medicinal chemistry, often found in compounds with biological activity. Researchers can utilize this chemical to synthesize novel compounds for screening against various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

478918-54-6

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-phenylprop-1-enyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO2/c1-10(11-5-3-2-4-6-11)9-13-7-8-15-12(13)14/h2-6,9H,7-8H2,1H3

InChI Key

OIGRYPMUJPBEJU-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCOC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one typically involves the condensation of aldehydes with glycinates. This reaction is carried out under mild conditions to ensure high stereoselectivity and yield. For example, (E)-3-dimethylamino-2-methylprop-2-enal can be used as a key intermediate in the synthesis process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and applicability in various fields.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted oxazolidinones.

Scientific Research Applications

3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

The following table and analysis highlight structural, functional, and catalytic distinctions between 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent/Functional Groups Molecular Weight Key Properties/Applications References
This compound Phenylpropenyl, alkene ~231.26* Potential synthetic intermediate; alkene reactivity
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one 4-Nitrophenyl 220.18 Precursor to antimicrobial agents (e.g., Rivaroxaban); reducible nitro group [1,2,9]
Tedizolid Isomer Fluorophenyl, tetrazolyl-pyridinyl 378.34 Antibiotic; enhanced bioavailability via fluorine substituent [17]
Furazolidone Nitrofuryl 225.16 Antimicrobial; nitro group critical for activity [16]
3-Prop-2-ynyl-1,3-oxazolidin-2-one Propargyl (alkyne) 125.13 Click chemistry applications; smaller molecular weight [7]
(E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one Naphthyl, morpholine, Schiff base 355.39 Fluorescent properties; intramolecular H-bonding [4,8]

*Calculated based on formula C₁₂H₁₃NO₂.

Key Comparisons

Substituent Effects on Reactivity and Catalysis The nitro group in 3-(4-nitrophenyl)-1,3-oxazolidin-2-one enables catalytic reduction to aminophenyl derivatives, a critical step in synthesizing drugs like Rivaroxaban . In contrast, the phenylpropenyl group in the target compound lacks reducible functionality, suggesting divergent synthetic pathways or applications. The alkyne in 3-prop-2-ynyl-1,3-oxazolidin-2-one offers click chemistry utility, whereas the alkene in the target compound may undergo hydrogenation or electrophilic additions.

Biological Activity Nitro- and fluoro-substituted oxazolidinones (e.g., Furazolidone, Tedizolid) exhibit antimicrobial activity due to electron-withdrawing groups enhancing target binding . The phenylpropenyl group’s electronic neutrality may limit similar efficacy unless paired with other pharmacophores. The naphthyl-Schiff base derivative () demonstrates fluorescence and stabilized conformations via intramolecular H-bonding, highlighting the role of aromatic systems in optical applications.

Crystallographic and Conformational Features Compounds like (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one exhibit chair conformations in the oxazolidinone ring and intramolecular H-bonding, which stabilize the structure .

Molecular Weight and Solubility The target compound’s molecular weight (~231.26) places it between simpler derivatives (e.g., 3-prop-2-ynyl, 125.13) and complex drugs like Tedizolid (378.34). Its moderate size and non-polar substituents may result in intermediate solubility, suitable for medicinal chemistry optimization.

Research Findings and Catalytic Insights

  • Catalytic Reduction Pathways: The reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to its amino derivative via Au-NCs/SCNPs involves a two-step mechanism: rapid nitro-to-azo conversion followed by slow azo-to-amine reduction . This contrasts with the phenylpropenyl compound, which lacks nitro groups and thus cannot participate in analogous reductions.
  • Synthetic Utility : The phenylpropenyl group’s alkene could serve as a site for functionalization (e.g., epoxidation, hydrohalogenation), expanding its role as a synthetic intermediate.

Q & A

Q. What are the established synthetic routes for 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions or cyclization of precursors. For example, α,β-unsaturated carboxylic acids can be coupled with oxazolidinone derivatives using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) . Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
    Example yields: 15–73% depending on substituents and reaction conditions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemistry and confirm the ene group geometry (Z/E). Use SHELX programs (e.g., SHELXL) for refinement .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Olefinic protons (δ 5.5–6.5 ppm, coupling constants confirm Z/E configuration).
    • ¹³C NMR : Carbonyl (C=O) at ~155 ppm and oxazolidinone ring carbons (60–80 ppm).
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do structural modifications of the 1,3-oxazolidin-2-one core impact antibacterial activity?

Methodological Answer: The oxazolidinone scaffold is a known pharmacophore for antibiotics (e.g., linezolid). Key modifications include:

  • Substituent effects :
    • Phenylpropene group : Enhances lipophilicity, improving membrane penetration.
    • Fluorine or chlorine atoms : Increase electronegativity, affecting target binding (e.g., ribosomal interactions).
  • SAR testing :
    • In vitro assays : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus).
    • Molecular docking : Predict binding affinity to bacterial ribosomes (PDB: 4WFA for linezolid analogs) .

Q. Table 1: Structure-Activity Relationships (SAR) of Selected Derivatives

Substituent PositionModificationMIC (μg/mL) vs. S. aureusReference
C3Phenylpropene2.0
C5-CH2F0.5
C5-Cl1.2

Q. What reaction mechanisms explain unexpected ring-opening or rearrangement pathways in oxazolidinone derivatives?

Methodological Answer: Oxazolidinones undergo ring-opening under nucleophilic or thermal stress. For example:

  • Ethylene oxide (EO) reactions : EO induces ring-opening via nucleophilic attack at the carbonyl, forming imidazolidinone intermediates. Mechanistic studies require:
    • Kinetic monitoring : Use in-situ IR or HPLC to track intermediate formation.
    • Isotopic labeling : ¹⁸O or ²H labels identify bond cleavage sites .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies.

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural analysis?

Methodological Answer:

  • Disordered moieties : Apply SHELXL restraints (e.g., SIMU, DELU) to model overlapping electron density.
  • Twinning : Use the TWIN/BASF commands in SHELX to refine twin laws. Validate with R1 < 5% and GooF ~1.0 .
  • Software tools : WinGX/ORTEP for visualization and validation of anisotropic displacement parameters .

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